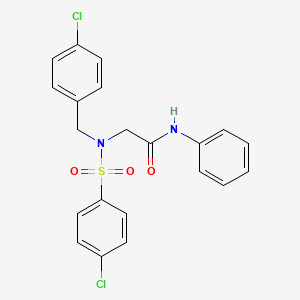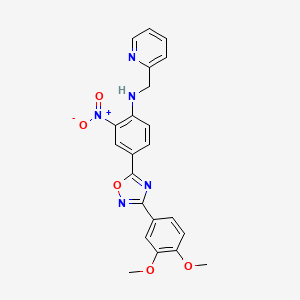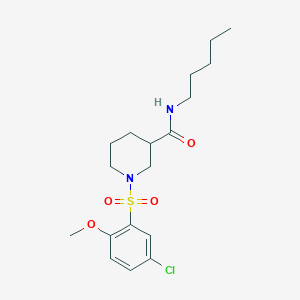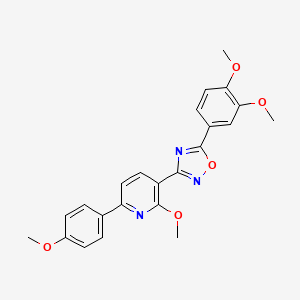
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide, also known as CBPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CBPS belongs to the family of sulfonamide compounds, which are widely used in the pharmaceutical industry for their antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cell proliferation, differentiation, and apoptosis. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, reduce the production of pro-inflammatory cytokines, and inhibit the replication of HIV-1 and influenza A virus. In vivo studies have shown that this compound can inhibit the growth and metastasis of tumors in animal models, reduce inflammation and tissue damage in models of inflammatory diseases, and protect against viral infections.
Advantages and Limitations for Lab Experiments
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide has several advantages for use in lab experiments. It is a stable and soluble compound that can be easily synthesized in high yields and purity. It has also been shown to have low toxicity and high selectivity for its target enzymes and signaling pathways. However, this compound also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and tissues. Additionally, this compound has not been extensively studied in clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide. One direction is to further investigate its mechanism of action and identify its target enzymes and signaling pathways. This will help to better understand its effects on different cell types and tissues and identify potential therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which will help to determine its efficacy and safety in animal models and humans. Additionally, this compound can be modified to improve its selectivity and potency for its target enzymes and signaling pathways, which may lead to the development of novel therapeutic agents.
Synthesis Methods
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide involves the reaction of 4-chlorobenzylamine with 2-aminobenzenesulfonamide, followed by the addition of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-phenylacetamide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, anti-inflammatory, and antiviral properties. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its antiviral activity against HIV-1 and influenza A virus.
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c22-17-8-6-16(7-9-17)14-25(15-21(26)24-19-4-2-1-3-5-19)29(27,28)20-12-10-18(23)11-13-20/h1-13H,14-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKALLGQVJAFPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719868.png)


![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)



![N-benzyl-2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-methylacetamide](/img/structure/B7719920.png)
![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)



